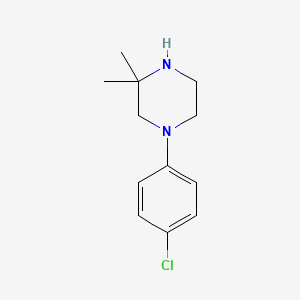
ダマレノール酸
説明
“Pubchem_57347487” refers to a specific compound entry in the PubChem database . PubChem is the world’s largest collection of freely accessible chemical information . It collects chemical information from hundreds of data sources and organizes them into multiple data collections, including Substance, Compound, BioAssay, Protein, Gene, Pathway, and Patent .
科学的研究の応用
ダマレノール酸の用途に関する包括的な分析
ダマレノール酸は、「DTXSID10721471」や「PUBCHEM_57347487」などの様々な識別子で特定される化合物であり、様々な分野における潜在的な用途から科学研究の対象となっています。以下は、ダマレノール酸の6つのユニークな用途の詳細な分析です。
抗糖尿病作用: ダマレノール酸とその誘導体は、糖尿病の治療に大きな可能性を示しています。研究では、これらの化合物が強力なα-グルコシダーゼ阻害活性を示すことが明らかになっており、これは食後血糖値の管理に不可欠です。 特に、メチルダマレノロエートは、0.037 μMのIC50値を持つリード化合物として特定されており、標準的な抗糖尿病薬であるアカルボースよりも大幅に活性が高い .
抗癌作用: 研究によると、ダマレノール酸は、白血病、非小細胞肺癌、大腸癌、中枢神経系癌、メラノーマ、卵巣癌、腎臓癌、乳癌など、様々なヒト腫瘍細胞株に対して細胞毒性を示すことが示されています . この幅広い活性は、癌治療における治療薬としての可能性を示唆しています。
抗酸化作用: ダマレノール酸のような天然分子は、ヒト疾患の細胞培養および動物モデルにおいて抗酸化作用を持つことが判明しています。 これらの作用は、様々な慢性疾患に関与する酸化ストレスに対抗する上で有益です .
抗炎症作用: ダマレノール酸の抗炎症作用も注目に値します。炎症は多くの疾患における一般的な経路であり、その管理は治療に不可欠です。 ダマレノール酸は炎症反応を調節する能力があり、この分野におけるさらなる研究の対象となっています .
神経保護作用: ダマレノール酸は、その抗アポトーシス作用により、神経変性疾患において有望な結果を示しています。 アポトーシスからニューロンを保護することは、アルツハイマー病やパーキンソン病などの疾患の治療における重要な戦略です .
免疫調節作用: この化合物の免疫刺激作用は、免疫系を調節することができることを示唆しており、免疫関連疾患の治療や体の防御メカニズムの強化に役立つ可能性があります .
作用機序
Target of Action
Dammarenolic acid, an A-seco-dammarane triterpenoid isolated from Dipterocarpus alatus resin , has been found to interact with several targets. It exhibits inhibitory activity against α-glucosidase , a key enzyme in the digestion of carbohydrates and control of blood sugar levels. It also shows cytotoxic effects on a variety of human tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer . Furthermore, it has been found to have a strong binding affinity to SARS-CoV-2 targets, specifically the S-glycoprotein and M pro protein .
Mode of Action
The interaction of Dammarenolic acid with its targets leads to several changes. For instance, its inhibitory activity against α-glucosidase can slow down the breakdown of carbohydrates, thereby controlling blood sugar levels . Its cytotoxic effects on various cancer cell lines suggest that it may induce cell death or inhibit cell proliferation . The strong binding affinity of Dammarenolic acid to SARS-CoV-2 targets could potentially interfere with the virus’s ability to enter and replicate within host cells .
Biochemical Pathways
Dammarenolic acid’s actions affect several biochemical pathways. Its antidiabetic activity against α-glucosidase can influence the carbohydrate digestion pathway . Its cytotoxic effects on cancer cells suggest that it may impact pathways related to cell proliferation and survival .
Pharmacokinetics
Its potent activity against α-glucosidase and various cancer cell lines, as well as its strong binding affinity to sars-cov-2 targets, suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of Dammarenolic acid’s action are diverse. Its inhibitory activity against α-glucosidase can help control blood sugar levels . Its cytotoxic effects can lead to the death of various cancer cells . Its interaction with SARS-CoV-2 targets could potentially inhibit the virus’s ability to infect host cells .
実験室実験の利点と制限
Pubchem_57347487 has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it an attractive substrate for organic synthesis. Additionally, Pubchem_57347487 is relatively stable, which makes it suitable for long-term storage. However, Pubchem_57347487 is also known to be toxic in high concentrations, which can limit its use in some experiments.
将来の方向性
There are a variety of potential future directions for Pubchem_57347487. One potential direction is to investigate its potential as an anti-inflammatory agent. Additionally, Pubchem_57347487 could be further studied for its potential use in the treatment of cancer. Furthermore, Pubchem_57347487 could be studied for its potential use in the synthesis of complex organic compounds. Finally, Pubchem_57347487 could be studied for its potential use in the development of new drugs and therapeutics.
特性
IUPAC Name |
3-[(3S,6R,9aS,9bS)-3-(2-hydroxy-6-methylhept-5-en-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-20(2)10-9-16-30(8,33)24-14-18-28(6)23(24)11-12-25-27(5,17-15-26(31)32)22(21(3)4)13-19-29(25,28)7/h10,22-25,33H,3,9,11-19H2,1-2,4-8H3,(H,31,32)/t22?,23?,24-,25?,27+,28-,29-,30?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITSHJMXTJRDSK-JCTUZHSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC(C)([C@H]1CC[C@]2(C1CCC3[C@@]2(CCC([C@@]3(C)CCC(=O)O)C(=C)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10721471 | |
| Record name | 3-[(3S,6R,9aS,9bS)-3-(2-hydroxy-6-methylhept-5-en-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34336-09-9 | |
| Record name | 3-[(3S,6R,9aS,9bS)-3-(2-hydroxy-6-methylhept-5-en-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10721471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{1-Cyclopropyl-2-[(4-methylphenyl)thio]ethyl}methylamine](/img/structure/B1425374.png)
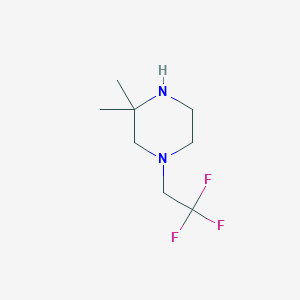
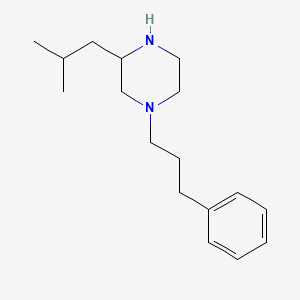
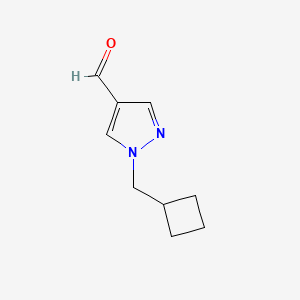
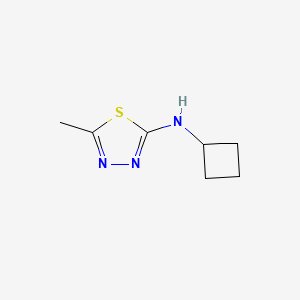
![3-Ethoxyspiro[3.3]heptan-1-ol](/img/structure/B1425381.png)
![3-[(2,4-Difluorophenyl)methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B1425384.png)
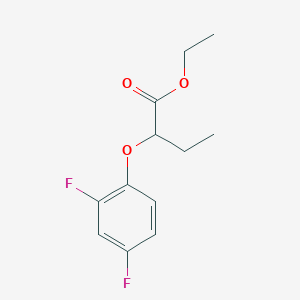
![[2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine](/img/structure/B1425388.png)
![N-[4-(hydroxymethyl)phenyl]pent-4-enamide](/img/structure/B1425389.png)
![3-(6,6-Dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hex-3-yl)benzoic acid](/img/structure/B1425390.png)
